Euphenol
Description
Dihydroeuphol (CAS: 564-60-3) is a tetracyclic triterpenoid compound with the molecular formula C₃₀H₅₂O and a molecular weight of 428.75 g/mol. It is isolated from plants of the Euphorbia genus and exists as a pale-yellow solid with a purity exceeding 95% (HPLC-verified). The compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, and requires long-term storage at -20°C to maintain stability .
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroeuphol typically involves the reduction of euphol. Euphol can be isolated from the latex of Euphorbia species. The reduction process usually employs hydrogenation techniques under specific conditions to convert euphol to dihydroeuphol .
Industrial Production Methods
the general approach would involve large-scale extraction of euphol from Euphorbia species followed by chemical reduction to obtain dihydroeuphol .
Chemical Reactions Analysis
Types of Reactions
Dihydroeuphol, like other triterpenes, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogenation is a typical reduction method used for dihydroeuphol.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for triterpenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Formation of dihydroeuphol from euphol
Substitution: Formation of halogenated triterpenes
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Dihydroeuphol has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that dihydroeuphol derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential in cancer therapy .
Anti-inflammatory Effects
Research has also revealed dihydroeuphol's anti-inflammatory properties. A study conducted by researchers at the University of California found that dihydroeuphol inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis .
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibits cytokine production | University of California |
Agricultural Applications
Pesticidal Properties
Dihydroeuphol has been investigated for its pesticidal properties. A study published in Pest Management Science reported that dihydroeuphol exhibited significant insecticidal activity against various agricultural pests, making it a candidate for developing eco-friendly pesticides .
Herbicidal Activity
In addition to its insecticidal effects, dihydroeuphol has shown herbicidal activity. Research conducted by agricultural scientists revealed that it effectively inhibited the growth of certain weed species, suggesting its potential as a natural herbicide .
| Application | Target Organism | Reference |
|---|---|---|
| Pesticide | Agricultural pests | Pest Management Science |
| Herbicide | Specific weed species | Agricultural Scientists |
Industrial Applications
Cosmetic Industry
Dihydroeuphol is being explored for its applications in cosmetics due to its moisturizing and skin-soothing properties. A recent formulation study indicated that incorporating dihydroeuphol into skincare products improved skin hydration and reduced irritation .
Biodegradable Plastics
Innovative research has suggested the use of dihydroeuphol derivatives in the production of biodegradable plastics. These materials are gaining traction as sustainable alternatives to conventional plastics, aligning with global efforts towards environmental conservation .
| Application | Industry | Reference |
|---|---|---|
| Cosmetics | Skincare products | Formulation Study |
| Biodegradable Plastics | Environmental sustainability | Innovative Research |
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of dihydroeuphol on patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants receiving dihydroeuphol compared to the control group, showcasing its therapeutic potential.
Case Study 2: Agricultural Field Trials
Field trials conducted on farms utilizing dihydroeuphol-based pesticides demonstrated a marked decrease in pest populations while maintaining crop yield, providing evidence for its practical application in sustainable agriculture.
Mechanism of Action
The exact mechanism of action of dihydroeuphol is not well-documented. based on its structural similarity to euphol, it is likely to interact with cellular membranes and proteins, potentially affecting cell signaling pathways. Euphol is known to inhibit monoacylglycerol lipase, suggesting that dihydroeuphol may have similar molecular targets .
Comparison with Similar Compounds
Critical Analysis of Discrepancies
- Molecular Formula Conflict: erroneously lists dihydroeuphol’s formula as C₆H₉N₃O₃, conflicting with the authoritative product datasheet (). This discrepancy likely stems from a typographical error, as triterpenoids like dihydroeuphol cannot possess such a small molecular framework .
Biological Activity
Dihydroeuphol, also known as euphenol, is a synthetic triterpene derived from euphol, notable for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Dihydroeuphol is characterized by its unique tetracyclic structure, which contributes to its biological activity. The compound's molecular formula is , and it is often studied in relation to its parent compound, euphol. Its structural features are essential for understanding its interactions with biological systems.
Biological Activities
Dihydroeuphol exhibits a wide range of biological activities, including:
- Antioxidant Activity : Dihydroeuphol has shown significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. In various assays, it demonstrated IC50 values indicating effective radical scavenging capabilities (e.g., DPPH radical scavenging activity with IC50 values ranging from 0.075 mM to 66.02 µg/mL) .
- Antimicrobial Effects : The compound exhibits antibacterial and antiprotozoal activities. It has been shown to inhibit the growth of Leishmania major with an IC50 of 9.59 µg/mL and intracellular amastigotes in murine macrophages with an EC50 of 4.71 µg/mL .
- Anti-inflammatory Properties : Dihydroeuphol has demonstrated anti-inflammatory effects in various models, reducing markers of inflammation and modulating immune responses.
- Cytotoxicity Against Cancer Cells : Research indicates that dihydroeuphol may induce apoptosis in cancer cells. In studies involving different cancer cell lines, it exhibited varying degrees of cytotoxicity, suggesting potential as an anticancer agent .
The mechanisms underlying the biological activities of dihydroeuphol are multifaceted:
- Radical Scavenging : Its structural components allow dihydroeuphol to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage.
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that dihydroeuphol can induce cell cycle arrest in cancer cells, leading to increased apoptosis through pathways involving caspases and mitochondrial dysfunction .
- Modulation of Signaling Pathways : Dihydroeuphol interacts with various signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways, contributing to its anti-inflammatory and anticancer effects .
Case Studies
Several studies have highlighted the potential therapeutic applications of dihydroeuphol:
- Leishmaniasis Treatment : A study evaluated the efficacy of dihydroeuphol against Leishmania infantum, demonstrating promising results with minimal cytotoxicity towards mammalian cells .
- Skin Cancer Research : Research comparing dihydroeuphol's effects to known carcinogens indicated that it may possess chemopreventive properties by inhibiting tumor initiation events in mouse skin models .
Comparative Efficacy Table
The following table summarizes key findings related to the biological activity of dihydroeuphol:
Q & A
Q. What validation protocols are critical for confirming Dihydroeuphol’s biological targets in pathway analysis?
- Methodological Answer : Employ orthogonal methods: RNA-seq for gene expression, Western blot for protein levels, and cellular thermal shift assays (CETSA) for target engagement. Use CRISPR-Cas9 knockout models to confirm specificity .
Ethical & Reporting Considerations
Q. How can researchers mitigate bias in reporting negative or inconclusive results for Dihydroeuphol studies?
Q. What peer-review criteria are most stringent for Dihydroeuphol research manuscripts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
